(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine
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Overview
Description
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine is a complex organic compound belonging to the indolizidine alkaloid family. This compound is known for its unique structural features and significant biological activities. It is often used in research due to its potential therapeutic properties and its role as an enzyme inhibitor.
Scientific Research Applications
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: It serves as a tool to investigate enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties, particularly against alpha-mannosidase.
Industry: It is used in the development of new materials and as a precursor for other bioactive compounds.
Mechanism of Action
Target of Action
The primary target of (1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine, also known as Tridolgosir, is alpha-mannosidase II (alphaMII) . AlphaMII is an enzyme that processes N-linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface .
Mode of Action
Tridolgosir competitively inhibits alphaMII . This inhibition leads to the creation of highly branched carbohydrate structures that bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types . This results in a metastatic phenotype, which is correlated with increased aggressiveness in animals and causes other human malignancies .
Biochemical Pathways
The inhibition of alphaMII by Tridolgosir reduces carbohydrates that bind to L-PHA, reducing aggressiveness and metastatic phenotype cells . This slows tumor growth and increases the expression of “hybrid type” carbohydrates on the cell surface . These hybrid type carbohydrates may increase cytokine activation of lymphocytes, thereby increasing tumor susceptibility to lymphokine-activated and natural killer cells .
Result of Action
The result of Tridolgosir’s action is a reduction in the aggressiveness and metastatic phenotype of cells . This leads to slowed tumor growth and increased susceptibility of the tumor to lymphokine-activated and natural killer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor, followed by acetylation to introduce the acetoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Comparison with Similar Compounds
Similar Compounds
Swainsonine: Another indolizidine alkaloid with similar enzyme inhibitory properties.
Tridolgosir: A compound with a similar structure and mechanism of action.
Uniqueness
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine is unique due to its specific acetoxy group arrangement, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,2R,8R,8aR)-1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h10-11,13-14H,4-6H2,1-3H3/t10-,11-,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMPEFGJLZARI-HBJVGIJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(=O)N2C1C(C(C2)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC(=O)N2[C@H]1[C@@H]([C@@H](C2)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.